molecular formula C15H11F3N4OS B14929836 1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14929836
M. Wt: 352.3 g/mol
InChI Key: SEDXVICCEFGIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure with a different position of the carboxamide group.

    1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide: Sulfonamide group instead of carboxamide.

Uniqueness

The unique combination of the pyrazole, thiazole, and trifluoromethyl groups in 1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide contributes to its distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C15H11F3N4OS

Molecular Weight

352.3 g/mol

IUPAC Name

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H11F3N4OS/c1-22-11(7-12(21-22)15(16,17)18)13(23)20-14-19-10(8-24-14)9-5-3-2-4-6-9/h2-8H,1H3,(H,19,20,23)

InChI Key

SEDXVICCEFGIGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.